molecular formula C13H11Cl3FNO B2811638 [4-Chloro-2-(3-chloro-4-fluorophenoxy)phenyl]methanamine hydrochloride CAS No. 2089255-76-3

[4-Chloro-2-(3-chloro-4-fluorophenoxy)phenyl]methanamine hydrochloride

Cat. No.: B2811638
CAS No.: 2089255-76-3
M. Wt: 322.59
InChI Key: XRGNHBSDAXRFNZ-UHFFFAOYSA-N
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Description

[4-Chloro-2-(3-chloro-4-fluorophenoxy)phenyl]methanamine hydrochloride is a synthetic organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound is characterized by the presence of chloro and fluoro substituents on a phenoxyphenyl scaffold, which can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-Chloro-2-(3-chloro-4-fluorophenoxy)phenyl]methanamine hydrochloride typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-2-nitrophenol and 3-chloro-4-fluoroaniline.

    Formation of Phenoxy Intermediate: The first step involves the nucleophilic aromatic substitution reaction between 4-chloro-2-nitrophenol and 3-chloro-4-fluoroaniline in the presence of a base such as potassium carbonate, yielding 4-chloro-2-(3-chloro-4-fluorophenoxy)nitrobenzene.

    Reduction of Nitro Group: The nitro group is then reduced to an amine using a reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere, resulting in [4-chloro-2-(3-chloro-4-fluorophenoxy)phenyl]methanamine.

    Formation of Hydrochloride Salt: Finally, the free amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the implementation of purification techniques such as crystallization and recrystallization to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.

    Reduction: Reduction reactions can further modify the aromatic ring or the substituents, potentially leading to dehalogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to facilitate nucleophilic aromatic substitution.

Major Products

    Oxidation: Products may include nitroso or nitro derivatives.

    Reduction: Reduced products may include dehalogenated or hydrogenated derivatives.

    Substitution: Substituted products can vary widely depending on the nucleophile used, such as alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, [4-Chloro-2-(3-chloro-4-fluorophenoxy)phenyl]methanamine hydrochloride is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The presence of chloro and fluoro groups can enhance its binding affinity to biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and coatings, where its chemical stability and reactivity are advantageous.

Mechanism of Action

The mechanism of action of [4-Chloro-2-(3-chloro-4-fluorophenoxy)phenyl]methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents can enhance its binding affinity and specificity, potentially leading to inhibition or activation of these targets. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • [4-Chloro-2-(3-chlorophenoxy)phenyl]methanamine hydrochloride
  • [4-Chloro-2-(4-fluorophenoxy)phenyl]methanamine hydrochloride
  • [4-Chloro-2-(3-chloro-4-methylphenoxy)phenyl]methanamine hydrochloride

Uniqueness

Compared to similar compounds, [4-Chloro-2-(3-chloro-4-fluorophenoxy)phenyl]methanamine hydrochloride is unique due to the presence of both chloro and fluoro substituents on the phenoxy group. This dual substitution can significantly influence its chemical reactivity and biological activity, potentially offering enhanced properties for specific applications.

Properties

IUPAC Name

[4-chloro-2-(3-chloro-4-fluorophenoxy)phenyl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2FNO.ClH/c14-9-2-1-8(7-17)13(5-9)18-10-3-4-12(16)11(15)6-10;/h1-6H,7,17H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRGNHBSDAXRFNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC2=C(C=CC(=C2)Cl)CN)Cl)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl3FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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